molecular formula C16H16N2OS B2620771 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2195953-23-0

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one

Cat. No.: B2620771
CAS No.: 2195953-23-0
M. Wt: 284.38
InChI Key: IGXQQMFDNAGDOW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves the reaction of a pyrrolo[3,4-b]pyridine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes by altering enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is unique due to its combination of a benzylsulfanyl group and a pyrrolo[3,4-b]pyridine core.

Properties

IUPAC Name

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXQQMFDNAGDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CSCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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